tert-Butyl bromoacetate

Catalog No.
S662487
CAS No.
5292-43-3
M.F
C6H11BrO2
M. Wt
195.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl bromoacetate

CAS Number

5292-43-3

Product Name

tert-Butyl bromoacetate

IUPAC Name

tert-butyl 2-bromoacetate

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

InChI

InChI=1S/C6H11BrO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3

InChI Key

BNWCETAHAJSBFG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CBr

Synonyms

1,1-Dimethylethyl 2-Bromoacetate; 1,1-Dimethylethyl bromoacetate; 1,1-Dimethylethyl monobromoacetate; 2-Bromoacetic Acid tert-Butyl Ester; Bromoacetic Acid 1,1-Dimethylethyl Ester; Bromoacetic Acid tert-Butyl Ester; NSC 82470; tert-Butyl 2-Bromoaceta

Canonical SMILES

CC(C)(C)OC(=O)CBr

The exact mass of the compound tert-Butyl bromoacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82470. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyl bromoacetate is a premium bifunctional alkylating agent combining a highly reactive α-bromo leaving group with a sterically bulky, acid-labile tert-butyl ester [1]. In scientific procurement, it is primarily sourced as a carboxymethylating reagent for the synthesis of complex macrocycles (e.g., DOTA, DO3A), peptide nucleic acids (PNAs), and advanced pharmaceutical intermediates. Its core value proposition lies in its orthogonal protection strategy: unlike standard methyl or ethyl esters, the tert-butyl group is stable to basic coupling conditions but can be quantitatively cleaved under mild acidic conditions (e.g., trifluoroacetic acid) [2]. This eliminates the need for harsh basic saponification, preventing racemization and protecting base-labile moieties like Fmoc during multi-step solid-phase peptide synthesis (SPPS).

Research & Procurement Fit

Orthogonal Protection
tert-Butyl ester stable to base/nucleophiles; cleaved by mild acid for selective deprotection.
Steric Shielding
Bulky tert-butyl group directs nucleophilic attack to α-carbon, suppressing carbonyl side reactions.
High-Purity Grade
Commercial specification supports sensitive alkylation and protection workflows with minimal impurities.

Substituting tert-butyl bromoacetate with cheaper analogs like ethyl bromoacetate or tert-butyl chloroacetate introduces critical failure points in complex synthetic workflows. Using ethyl bromoacetate requires basic hydrolysis (NaOH or LiOH) to unmask the carboxylic acid, a process that inevitably cleaves base-sensitive protecting groups (such as Fmoc) and can induce racemization at adjacent stereocenters [1]. Furthermore, the lack of steric bulk in ethyl and methyl esters allows for unwanted transesterification and self-cyclization (e.g., diketopiperazine formation) during primary amine alkylation [2]. Conversely, substituting with tert-butyl chloroacetate preserves the orthogonal deprotection but sacrifices electrophilic reactivity; the chloride leaving group is substantially less reactive than the bromide, leading to incomplete alkylation in sterically hindered systems like cyclen, or necessitating elevated temperatures that promote degradation [3].

Substitution Risk: tert-Butyl vs Simple Alkyl Bromoacetates

Target
Chemoselectivity
Exclusive alkylation at α-carbon; carbonyl shielded by steric bulk.
Substitute (Methyl/Ethyl)
Chemoselectivity
Preferential carbonyl attack may shift reaction pathway and product distribution.
Target
Protecting Group Stability
Stable under basic/nucleophilic conditions; orthogonal cleavage with mild acid (TFA/HCl).
Substitute (Methyl/Ethyl)
Protecting Group Stability
Saponifiable under base; cannot provide orthogonal protection in multi-step routes.

Orthogonal Deprotection in Fmoc-SPPS Workflows

When synthesizing N-alkylated amino acid backbones, the choice of ester dictates the deprotection strategy. Studies demonstrate that utilizing ethyl bromoacetate requires basic hydrolysis (e.g., NaOH or LiOH), which inadvertently cleaves base-labile Fmoc protecting groups, necessitating inefficient reprotection steps[1]. In contrast, tert-butyl bromoacetate enables quantitative acidic deprotection using trifluoroacetic acid (TFA), preserving Fmoc integrity and delivering the target protected monomer in >95% yield[1].

Evidence DimensionDeprotection compatibility and yield
Target Compound Datatert-Butyl bromoacetate: TFA cleavage yields >95% without affecting Fmoc
Comparator Or BaselineEthyl bromoacetate: NaOH/LiOH cleavage causes extensive Fmoc loss
Quantified DifferenceNear-total prevention of base-labile protecting group cleavage
ConditionsDeprotection of N-alkylated amino acid derivatives

Procurement of the tert-butyl ester is mandatory for Fmoc-based peptide synthesis, as it allows final acidic cleavage without destroying the peptide backbone or base-labile side chains.

Reaction Pathway
Head-to-head
Exclusive alkylation (product 3) with tert-butyl bromoacetate; complete switch to carbonyl attack with methyl/ethyl bromoacetate.
Supports chemoselective alkylation workflow.
Bisthiocarbanion nucleophile; steric shielding directs attack.

Suppression of Transesterification and Self-Cyclization

Base-mediated N-alkylation using standard ethyl bromoacetate frequently suffers from transesterification and over-alkylation side reactions. Comparative process optimization revealed that ethyl bromoacetate yielded only 69% of the desired acyl carbamate, contaminated with transesterified byproducts [1]. Substituting with the sterically hindered tert-butyl bromoacetate completely suppressed transesterification, increasing the isolated yield of the pure mono-alkylated product to 83% under identical basic conditions [1].

Evidence DimensionYield of desired mono-alkylated product
Target Compound Datatert-Butyl bromoacetate: 83% yield, zero transesterification
Comparator Or BaselineEthyl bromoacetate: 69% yield, significant transesterification/cyclization byproducts
Quantified Difference14% absolute yield increase and elimination of transesterification byproducts
ConditionsBase-mediated N-alkylation of acyl hydrazides/diamines at room temperature

The steric bulk of the tert-butyl group prevents nucleophilic attack on the ester carbonyl, reducing purification bottlenecks and maximizing yield in early-stage intermediate synthesis.

Hydrolytic Stability
Class-level
tert-Butyl ester: stable to base/nucleophiles, cleaved by mild acid. Methyl/ethyl esters: saponifiable; benzyl esters: hydrogenolysis required.
Enables orthogonal deprotection strategy.
Qualitative class comparison; verify under specific conditions.

Exhaustive Alkylation Reactivity for Macrocycle Synthesis

The synthesis of DOTA and DO3A chelators requires the exhaustive functionalization of sterically hindered secondary amines within the cyclen macrocycle. While tert-butyl chloroacetate offers the same orthogonal protection, its chloride leaving group lacks the electrophilicity required for complete macrocyclic alkylation without forcing conditions. tert-Butyl bromoacetate provides the optimal balance of reactivity and steric protection, driving the tris-alkylation of cyclen to 48–84% yield under mild basic conditions (K2CO3/MeCN) at room temperature [1].

Evidence DimensionExhaustive N-alkylation efficiency
Target Compound Datatert-Butyl bromoacetate: Tris/Tetra-alkylation of cyclen achieved in 48-84% yield
Comparator Or Baselinetert-Butyl chloroacetate: Incomplete alkylation; requires forcing conditions
Quantified DifferenceSuperior leaving group enables complete functionalization of sterically hindered secondary amines
ConditionsAlkylation of 1,4,7,10-tetraazacyclododecane (cyclen) with K2CO3/Na2CO3 in MeCN

For manufacturers of DOTA-based radiopharmaceuticals and MRI contrast agents, the bromide leaving group is critical to drive the sterically demanding sequential alkylations to completion.

Purity (GC)
Data to verify
≥99% (GC)
Supports stoichiometric reliability.
Supplier-specified; confirm with certificate of analysis.
Intermediate Purity
Reported
Final intermediate purity ≥99.8% HPLC achieved using tert-butyl bromoacetate.
Supports high-purity intermediate synthesis.
Kilogram-scale process (patent CN-116589422-A).
Yield & Purity
Reported
94.5% yield, 99.62% purity (LC) in aqueous conditions.
Supports efficient scale-up synthesis.
Mild process at 60–65 °C; reported as improvement over prior art.
Stereocontrol
Context-dependent
Reported to facilitate highly enantioselective synthesis of ester aldols from achiral aldehydes.
May support chiral synthesis workflows.
Stereochemical outcome depends on chiral controller system.

Synthesis of DOTA and DO3A Macrocyclic Chelators

tert-Butyl bromoacetate is the standard precursor for the exhaustive N-alkylation of cyclen. The tert-butyl groups allow for the lipophilic purification of the tris- or tetra-alkylated intermediates before global acidic deprotection with TFA yields the final hydrophilic chelators used in MRI contrast agents (Gd-DOTA) and radiopharmaceuticals [1].

Peptide Nucleic Acid (PNA) Monomer Production

Utilized to synthesize the N-(2-aminoethyl)glycine backbone of PNAs. The bulky tert-butyl ester prevents self-cyclization during backbone construction and allows for orthogonal deprotection relative to Fmoc- or Boc-protected nucleobases, streamlining solid-phase assembly [2].

Orthogonal Modification in Fmoc-SPPS

Employed to introduce carboxymethyl groups onto peptide side chains or N-termini on-resin. The tert-butyl ester is completely stable to the repeated piperidine treatments used for Fmoc deprotection, and is subsequently cleaved in the final TFA resin-cleavage step, eliminating the need for separate deprotection workflows [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Multi-step synthesis with acid-labile protection
Orthogonal ester lability
Acidic deprotection step validation
High-purity MRI intermediate synthesis
High-purity reagent performance
HPLC purity verification
Chemoselective alkylation near sensitive carbonyls
Steric shielding of carbonyl
Reaction pathway selectivity testing
NSAID intermediate scale-up
High-yielding process compatibility
Process reproducibility and yield consistency

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (20.93%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (22.09%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (77.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (77.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (77.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

5292-43-3

Wikipedia

Tert-Butyl bromoacetate

General Manufacturing Information

Acetic acid, 2-bromo-, 1,1-dimethylethyl ester: ACTIVE

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